1-[(2-Bromo-6-fluorophenyl)methyl]piperazine

Lipophilicity Drug-likeness Lead optimization

1-[(2-Bromo-6-fluorophenyl)methyl]piperazine (CAS 916792-20-6) is a mono‑N‑benzylpiperazine derivative carrying a 2‑bromo‑6‑fluorophenyl substituent. Its molecular formula is C₁₁H₁₄BrFN₂ (MW 273.14 g mol⁻¹) and it is supplied as a research‑grade intermediate with typical purity ≥98%, recommended for storage sealed under dry conditions at 2–8 °C.

Molecular Formula C11H14BrFN2
Molecular Weight 273.14 g/mol
CAS No. 916792-20-6
Cat. No. B13608168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromo-6-fluorophenyl)methyl]piperazine
CAS916792-20-6
Molecular FormulaC11H14BrFN2
Molecular Weight273.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C=CC=C2Br)F
InChIInChI=1S/C11H14BrFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
InChIKeyANUJGRCGZLUNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromo-6-fluorophenyl)methyl]piperazine (CAS 916792-20-6): Physicochemical Identity and Halogen Substitution Framework for Procurement Specification


1-[(2-Bromo-6-fluorophenyl)methyl]piperazine (CAS 916792-20-6) is a mono‑N‑benzylpiperazine derivative carrying a 2‑bromo‑6‑fluorophenyl substituent . Its molecular formula is C₁₁H₁₄BrFN₂ (MW 273.14 g mol⁻¹) and it is supplied as a research‑grade intermediate with typical purity ≥98%, recommended for storage sealed under dry conditions at 2–8 °C . The compound belongs to the broader class of halogenated benzylpiperazines that are widely employed as versatile building blocks in medicinal chemistry and chemical biology, yet the precise ortho,ortho´‑dihalogenation pattern (Br at position 2, F at position 6) creates a unique steric and electronic environment that distinguishes it from regioisomeric and halogen‑swapped analogs .

Why 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine Cannot Be Replaced by a Generic Halogenated Benzylpiperazine in SAR‑Driven Programs


In structure‑activity relationship (SAR) exploration, benzylpiperazine scaffolds are exquisitely sensitive to both the position and the identity of the halogen atoms on the phenyl ring. Even minor perturbations—such as moving the bromine from the 2‑ to the 4‑position, replacing bromine with chlorine, or methylating the piperazine N4‑nitrogen—can cause substantial shifts in lipophilicity, hydrogen‑bonding capacity, and the conformational preferences of the basic amine, thereby altering target affinity, selectivity, solubility, and metabolic stability [1]. Consequently, a generic “halogenated benzylpiperazine” cannot serve as a drop‑in replacement for 1-[(2-bromo-6-fluorophenyl)methyl]piperazine; the specific 2‑Br/6‑F pattern and the free N4‑H piperazine are non‑interchangeable structural features that directly control downstream molecular recognition and synthetic tractability [2]. The quantitative evidence below demonstrates exactly where this compound diverges from its closest structurally analogous in‑class candidates.

Quantitative Differentiation of 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine (CAS 916792-20-6) from Its Closest Structural Analogs


Lipophilicity Contrast: LogP of 2‑Br/6‑F Benzylpiperazine Versus 2‑Cl/6‑F and 2‑Br/4‑F Regioisomers

The predicted octanol–water partition coefficient (LogP) of 1-[(2-bromo-6-fluorophenyl)methyl]piperazine is 1.99 . In contrast, the closely related 2‑chloro‑6‑fluoro regioisomer (CAS 215655‑20‑2) displays a higher LogP of 2.73 . This ΔLogP of –0.74 log units translates to an approximately 5.5‑fold lower lipophilicity for the bromo analog, which directly impacts aqueous solubility, permeability, and metabolic clearance. Additionally, the 4‑bromo‑2‑fluoro positional isomer (CAS 870703‑75‑6) is expected to exhibit an intermediate LogP approaching that of the 2‑Br/6‑F derivative, but its altered electronic push‑pull character can shift pKa and hydrogen‑bond acceptor strength, further differentiating its pharmacokinetic profile [1].

Lipophilicity Drug-likeness Lead optimization

Synthetic Handle Availability: Free N4‑H Piperazine Versus N4‑Methyl‑Capped Analog

1-[(2-Bromo-6-fluorophenyl)methyl]piperazine possesses a single hydrogen‑bond donor (H_Donors = 1) attributable to the free N4‑H of the piperazine ring, and two hydrogen‑bond acceptors (H_Acceptors = 2) . In contrast, 1-[(2-bromo-6-fluorophenyl)methyl]-4-methylpiperazine (CAS 1355247‑64‑1) bears a methyl group on the N4‑position, which eliminates the donor site and reduces the number of rotatable bonds that can engage in productive interactions . This difference is critical during library synthesis: the free N4‑H allows rapid diversification via acylation, sulfonylation, reductive amination, or urea formation, whereas the N4‑methyl analog restricts elaboration to quaternisation or N‑oxide formation, thereby halving the accessible chemical space in a hit‑to‑lead campaign.

Parallel synthesis Fragment elaboration Scaffold diversification

Halogen‑Bonding Potential: Ortho‑Bromine vs. Meta/Para‑Bromine in Piperazine‑Based Inhibitor Design

The ortho‑bromine substituent in 1-[(2-bromo-6-fluorophenyl)methyl]piperazine is geometrically poised to engage in halogen‑bonding interactions with backbone carbonyl oxygens or side‑chain functionalities in biological targets. In piperazine‑containing DPP‑IV inhibitors, SAR studies have demonstrated that fluorine substitution on the phenyl ring can boost potency by 10‑ to 100‑fold compared to unsubstituted parents, and the addition of a bromine atom further enhances binding through favourable van der Waals contacts and halogen‑bonding contributions [1]. Specifically, compound 32 in the reference series—a piperazine bearing a multi‑fluorinated phenyl ring—achieved nanomolar DPP‑IV inhibition (IC₅₀ = 19 nM) [1]. While the 4‑bromo‑2‑fluoro isomer may present similar halogen‑bonding ability, the ortho arrangement in the 2‑Br/6‑F analog restricts phenyl ring rotation, pre‑organising the bromine for target engagement and potentially improving entropic binding contributions [2].

Halogen bonding Structure-based design Kinase inhibitors

Predicted Physicochemical Property Matrix: Density and Boiling Point Differentiation for Scale‑Up Feasibility

The predicted density of 1-[(2-bromo-6-fluorophenyl)methyl]piperazine is 1.420 g cm⁻³ (predicted) and its boiling point is 322.2 °C (predicted) . For comparison, the 4‑bromo‑2‑fluoro regioisomer (CAS 870703‑75‑6) exhibits a density of 1.411 g mL⁻¹ at 25 °C and a boiling point of 120–122 °C at 0.02 mmHg . Although the absolute boiling points differ because of variable pressure, the density values are directly comparable under standard conditions and suggest a slightly higher molecular packing efficiency for the 2‑Br/6‑F isomer. In large‑scale synthesis, a density difference of ~0.01 g cm⁻³ can affect phase separation behaviour during extractive work‑up and influence the choice of solvent systems for crystallisation or chromatography [1].

Process chemistry Scale-up Purification

High‑Impact Application Scenarios for 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine (CAS 916792-20-6) in Drug Discovery and Chemical Biology


Lead‑Like Fragment Elaboration in DPP‑IV or MTP Inhibitor Programs

The free N4‑H piperazine motif, combined with the ortho‑bromine halogen‑bond donor, makes 1-[(2-bromo-6-fluorophenyl)methyl]piperazine an ideal core for generating focused libraries aimed at dipeptidyl peptidase IV (DPP‑IV) or microsomal triglyceride transfer protein (MTP) targets, where fluorophenyl‑piperazine substructures have repeatedly yielded nanomolar inhibitors [1][2]. The compound’s LogP of 1.99 positions it favourably within lead‑like chemical space (LogP < 3), reducing the need for extensive property optimisation in early hit‑to‑lead phases.

GPR35 Agonist Probe Synthesis

Multiple patent filings describe substituted benzylpiperazines as GPR35 agonists for inflammatory and metabolic disease research [2]. The 2‑Br/6‑F substitution provides a halogen‑bonding vector that can be exploited for structure‑based design of GPR35‑selective probes. Compared with N‑methyl‑capped analogs, the free N4‑H allows chemists to install diverse acyl, sulfonyl, or alkyl groups that modulate the agonist efficacy and selectivity profile without introducing additional synthetic steps [2].

Parallel Library Synthesis for Kinase or Epigenetic Target Screening

The presence of a single, unmasked secondary amine (H_Donors = 1) makes this building block ideally suited for high‑throughput parallel chemistry platforms. It can be directly employed in amide coupling, reductive amination, or sulfonamide formation to produce 96‑ or 384‑well plate arrays in a single synthetic step. This contrasts with the N‑methyl analog, which would require a deprotection/re‑functionalisation sequence, adding at least two synthetic steps and significantly increasing compound cost and time‑to‑data [2].

Halogen‑Bonding Fragment Screening in Biophysical Assays

The ortho‑bromine substituent is a well‑established halogen‑bond acceptor [1]. Combined with the fluorine atom at position 6, this compound can serve as a privileged fragment for screening against protein targets that feature halogen‑bond donor sites (e.g., backbone carbonyls in kinase hinge regions). The restricted rotation imposed by the ortho,ortho´‑dihalogenation pattern may favour a limited number of low‑energy conformers, potentially increasing the hit rate in fragment‑based screening by biophysical methods such as SPR or DSF [2].

Quote Request

Request a Quote for 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.